3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Overview
Description
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane, also known as CTFI, is an organofluorine compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 34.2 °C and a molecular weight of 218.94 g/mol. CTFI is a highly reactive compound that is used in a variety of synthetic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Electrophilic Reagents for Trifluoromethylthiolation
- The trifluoromethylthio group, related to fluorine chemistry, is significant in pharmaceutical and agrochemical sciences. New, highly reactive electrophilic trifluoromethylthiolating reagents have been developed that can easily install the trifluoromethylthio group in drug molecules. This enhances their chemical and metabolic stability and improves cell-membrane permeability (Shao, Xu, Lu, & Shen, 2015).
Optical and Dielectric Properties of Polyimide Thin Films
- Investigating the effects of trifluoromethyl (CF3) groups on the optical properties of fluorinated polyimides. These groups significantly influence the optical and dielectric properties of these materials, which are important in various applications (Jang, Shin, Choi, Park, & Han, 2007).
Synthesis of Trifluoromethyl-Substituted Compounds
- Trifluoromethyl-containing compounds have diverse applications in pharmaceuticals and agrochemicals. Novel methods of incorporating trifluoromethyl groups into organic compounds have been explored, enhancing their potential in medicinal chemistry (Shimizu, Higashi, Takeda, Murai, Jiang, Asai, Nakao, Shirakawa, & Hiyama, 2009).
Trifluoromethylcarbene Generation
- The compound has been used in the generation of trifluoromethylcarbene, which is applied in cyclopropanation of olefins. This process results in trifluoromethylated cyclopropanes, useful in various chemical synthesis processes (Duan, Lin, Xiao, & Gu, 2016).
Ionic Trifluoromethanesulphonates in Polymerization
- The application of ionic trifluoromethanesulphonates (triflates) in polymerization processes. These compounds are used to solvate their conjugate acid, which plays a crucial role in polymerization reactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Ring-Opening Dichlorination of Donor-Acceptor Cyclopropanes
- This compound is involved in reactions with donor-acceptor cyclopropanes to produce ring-opened products. Such reactions are fundamental in creating various chemical structures with chlorine atoms positioned adjacent to donor and acceptor groups (Garve, Barkawitz, Jones, & Werz, 2014).
Titanium(IV) Trifluoromethyl Complexes
- Studies on titanium(IV) trifluoromethyl complexes provide new perspectives on bonding in organometallic fluorocarbon chemistry. These complexes have shown robust Ti–CF3 linkages, useful in various chemical applications (Taw, Clark, Mueller, Janicke, Cantat, Scott, Hay, Hughes, & Kiplinger, 2012).
Carborane Reagents in Synthetic Chemistry
- The compound plays a role in the synthesis of carborane reagents. These reagents serve as strong electrophilic sources, important in creating reactive cations and catalysts in synthetic chemistry (Reed, 2010).
properties
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSUYHNDADQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378716 | |
Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane | |
CAS RN |
240122-22-9 | |
Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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